molecular formula C12H9F2N B3033786 4-(3,4-Difluorophenyl)aniline CAS No. 1184136-90-0

4-(3,4-Difluorophenyl)aniline

Cat. No. B3033786
CAS RN: 1184136-90-0
M. Wt: 205.20
InChI Key: QNQMBXFRFRIHHR-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)aniline is a chemical compound that is part of the aniline family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. This particular compound is characterized by having two fluorine atoms attached to the benzene ring in the 3 and 4 positions, which can significantly alter its chemical and physical properties compared to aniline without substitutions.

Synthesis Analysis

The synthesis of difluorinated aniline derivatives can be complex due to the reactivity of the fluorine atoms. One efficient method for synthesizing 3,3-difluoro-2-oxindole derivatives, which are structurally related to 4-(3,4-Difluorophenyl)aniline, involves a copper/B2pin2-catalyzed difluoroacetylation of aniline via C-H activation followed by intramolecular amidation . This method demonstrates the potential for regioselective functionalization of anilines, which could be applicable to the synthesis of 4-(3,4-Difluorophenyl)aniline.

Molecular Structure Analysis

The molecular structure of 3,4-difluoroaniline has been extensively studied using both experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, and theoretical calculations using DFT . These studies provide insights into the vibrational spectra, chemical shifts, and electronic characteristics of the molecule, including HOMO and LUMO energies, which are crucial for understanding the reactivity and properties of the compound. The presence of the difluoro substitution likely influences the electronic distribution and molecular geometry of 4-(3,4-Difluorophenyl)aniline in a similar manner.

Chemical Reactions Analysis

The reactivity of aniline derivatives can be significantly altered by the presence of electron-withdrawing groups such as fluorine. For instance, the synthesis of various aniline derivatives, including those with trifluoromethyl groups, has been reported . These studies highlight the influence of substituents on the aniline ring, which can affect the compound's participation in further chemical reactions, such as electrophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of difluorinated aniline derivatives are influenced by the strong electronegativity of the fluorine atoms. The spectroscopic and quantum chemical studies of 3,4-difluoroaniline provide a comprehensive understanding of its physicochemical properties, including its spectroscopic characteristics and theoretical aspects like nonlinear optical properties and thermodynamic features . These properties are essential for the potential application of 4-(3,4-Difluorophenyl)aniline in various fields, such as materials science or pharmaceuticals.

Scientific Research Applications

Electrochemical Synthesis and Solar Cell Applications

A study by Shahhosseini et al. (2016) explored the electrochemical synthesis of a novel polymer based on a monomer structurally related to 4-(3,4-Difluorophenyl)aniline. This polymer, when combined with graphene, showed enhanced conductivity and porosity, making it an efficient counter electrode in dye-sensitized solar cells. The polymer composite demonstrated a higher energy conversion efficiency compared to traditional Pt counter electrodes, underscoring its potential in photovoltaic applications (Shahhosseini et al., 2016).

Potential in Nonlinear Optics (NLO) Materials

Research by Revathi et al. (2017) investigated vibrational analyses of compounds including 4-fluoro-3-(trifluoromethyl)aniline, which is structurally similar to 4-(3,4-Difluorophenyl)aniline. These compounds were evaluated for their potential in nonlinear optics (NLO) materials, analyzing their molecular structure and electronic properties. The study provided insights into the effects of substituents on aniline and their impact on the vibrational spectra and molecular electrostatic potential, crucial for NLO applications (Revathi et al., 2017).

Electrocatalysis in CO2 Reduction

Talukdar et al. (2020) developed rhenium(I) fac-tricarbonyl complexes with arylamine functionality, related to 4-(3,4-Difluorophenyl)aniline, as electrocatalysts for carbon dioxide reduction. The study highlighted the relationship between catalyst structure and activity, revealing that these aniline-substituted catalysts outperformed benchmark catalysts in CO2 to CO conversion with high efficiency. This research underscores the potential of aniline derivatives in enhancing electrocatalytic performance for environmental applications (Talukdar et al., 2020).

Electroluminescent Materials

Li et al. (2017) synthesized novel electrochromic materials incorporating nitrotriphenylamine units and different thiophene derivatives, one of which structurally resembled 4-(3,4-Difluorophenyl)aniline. These materials demonstrated high stability, impressive optical contrasts, and fast switching speeds in the near-infrared region, making them suitable for electroluminescent applications in display technologies (Li et al., 2017).

Organic Electroluminescent Devices

Doi et al. (2003) developed a novel class of amorphous molecular materials with bipolar character, suitable for organic electroluminescent devices. These materials, including derivatives of aniline, showcased strong fluorescence emission and high glass-transition temperatures. They were used as emitting materials in organic electroluminescent devices, capable of emitting multicolor light including white, demonstrating the potential of aniline derivatives in advanced display technologies (Doi et al., 2003).

Safety And Hazards

The safety symbols for 4-(3,4-Difluorophenyl)aniline according to the Globally Harmonized System (GHS) are GHS07, and the hazard statements are H315-H319-H335 . This indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(3,4-difluorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQMBXFRFRIHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Difluorophenyl)aniline

Synthesis routes and methods

Procedure details

4-Iodoaniline (800 mg, 3.7 mmol), (3,4-difluorophenyl)boronic acid (1.2 g, 7.3 mmol), Pd(dppf)Cl2 (267 mg, 0.4 mmol), and 2M aqueous K2CO3 (3.7 mL, 7.3 mmol) were dissolved in 1,4-dioxane (15 mL) and heated to 80° C. After 2 h the resulting mixture was cooled to room temperature and the layers were separated. The organic phase was concentrated and purified via column chromatography to yield the title compound.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
267 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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